1-(2-methylpropyl)-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole
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Overview
Description
1-(2-methylpropyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole is an organic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features a benzodiazole core with a naphthalen-1-yloxy substituent and a 2-methylpropyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Naphthalen-1-yloxy Group: This step involves the reaction of the benzodiazole intermediate with a naphthalen-1-yloxy halide under basic conditions.
Attachment of the 2-Methylpropyl Group: The final step involves the alkylation of the benzodiazole with a 2-methylpropyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylpropyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzodiazole core or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the benzodiazole ring or the naphthalen-1-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for its biological activity.
Industry: Possible applications in materials science or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(2-methylpropyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole would depend on its specific biological target. Generally, benzodiazoles can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The naphthalen-1-yloxy group may enhance binding affinity or selectivity for certain targets, while the 2-methylpropyl group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1H-1,3-Benzodiazole: The parent compound without the naphthalen-1-yloxy and 2-methylpropyl substituents.
2-(Naphthalen-1-yloxy)-1H-1,3-benzodiazole: Lacks the 2-methylpropyl group.
1-(2-Methylpropyl)-1H-1,3-benzodiazole: Lacks the naphthalen-1-yloxy group.
Uniqueness
1-(2-methylpropyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both the naphthalen-1-yloxy and 2-methylpropyl groups could enhance its activity or selectivity in various applications.
Properties
Molecular Formula |
C22H22N2O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(2-methylpropyl)-2-(naphthalen-1-yloxymethyl)benzimidazole |
InChI |
InChI=1S/C22H22N2O/c1-16(2)14-24-20-12-6-5-11-19(20)23-22(24)15-25-21-13-7-9-17-8-3-4-10-18(17)21/h3-13,16H,14-15H2,1-2H3 |
InChI Key |
QFHVJLLNNBIWSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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